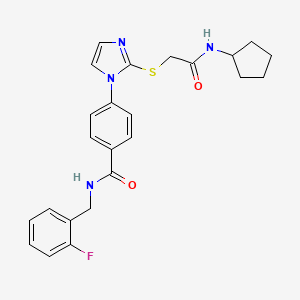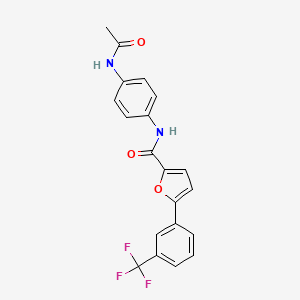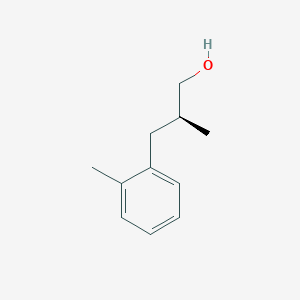
1,3,5-trimethyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of derivatives including this chemical structure were synthesized, exploring their potential as anticancer and anti-5-lipoxygenase agents. The studies involved condensation reactions, esterification, and cycloaddition reactions to create a range of compounds, which were then screened for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The findings indicated varying levels of biological activity, which were dependent on the structural features of the compounds, highlighting the importance of specific substituents and structural modifications on biological activity. This research contributes to the understanding of the structure-activity relationship (SAR) and the development of potential therapeutic agents (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
Another avenue of research focused on the synthesis of heterocyclic compounds derived from this chemical structure or its analogs. The study explored different synthetic routes to create novel compounds with potential pharmacological activities. These synthetic methodologies involved reactions under various conditions to introduce new functional groups or modify existing ones on the pyrazole and pyrimidine cores. The synthesized compounds were characterized by NMR, IR, and mass spectrometry, providing a foundation for further investigations into their chemical properties and potential applications in drug discovery (Elworthy et al., 1997).
Novel Pyrazolo[1,5-a]Pyrimidines Synthesis
In another study, a concise and effective [3 + 3] heteroaromatization synthetic strategy was developed to afford dicarboxamide functionalized novel pyrazolo[1,5-a]pyrimidines. This method showcased the versatility of using oxoketene dithioacetals for the synthesis of complex heterocyclic compounds. The approach highlighted the operational simplicity and high yields, demonstrating the potential for the synthesis of diverse heterocyclic compounds that could be explored for various scientific and pharmacological applications (Patel et al., 2017).
Antibacterial Pyrazolopyrimidine Derivatives
Further research into the chemical structure led to the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. This study highlighted the reactivity of certain precursors towards different reagents to produce compounds with significant antibacterial activity. The synthesized compounds underwent thorough characterization, and their antibacterial efficacy provided insights into their potential as novel antibacterial agents. The research emphasized the importance of structural modifications for enhancing biological activity and the potential for these compounds in therapeutic applications (Rahmouni et al., 2014).
特性
IUPAC Name |
1,3,5-trimethyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-10-9-14(24)20-17(18-10)23-7-5-13(6-8-23)19-16(25)15-11(2)21-22(4)12(15)3/h9,13H,5-8H2,1-4H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQBACSMLHILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)


![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)




![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)
